3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine
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Overview
Description
3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that contains both bromine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine typically involves the reaction of 3-bromo-5-(trifluoromethyl)pyridine with hydrazine derivatives under specific conditions. One common method involves the use of a copper catalyst to facilitate the formation of the pyrazolo[3,4-c]pyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-c]pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including kinase inhibitors and anti-inflammatory drugs.
Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.
Material Science:
Mechanism of Action
The mechanism of action of 3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(trifluoromethyl)pyridine: A precursor in the synthesis of 3-Bromo-5-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine.
2-Bromo-5-(trifluoromethyl)pyridine: Another brominated pyridine derivative with similar reactivity.
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine: A fluorinated analog with different electronic properties.
Uniqueness
This compound is unique due to its pyrazolo[3,4-c]pyridine ring system, which imparts distinct chemical and biological properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C7H3BrF3N3 |
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Molecular Weight |
266.02 g/mol |
IUPAC Name |
3-bromo-5-(trifluoromethyl)-2H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C7H3BrF3N3/c8-6-3-1-5(7(9,10)11)12-2-4(3)13-14-6/h1-2H,(H,13,14) |
InChI Key |
QFZVZVXPEJVLHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC2=NNC(=C21)Br)C(F)(F)F |
Origin of Product |
United States |
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